molecular formula C11H13F13O3Si B036202 Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane CAS No. 85857-16-5

Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Cat. No. B036202
CAS RN: 85857-16-5
M. Wt: 468.28 g/mol
InChI Key: BVQYIDJXNYHKRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorosilane compounds often involves thermal reactions with methoxotrimethylsilane or related reagents. For instance, Haszeldine et al. (1975) describe the thermal reactions of trifluoro(1,1,2,2-tetrafluoroethyl)silane with methoxotrimethylsilane, leading to the formation of fluorotrimethylsilane and related fluorosilane compounds through possible coordination of the silicon atom with the nitrogen or oxygen atom of the reactant (Haszeldine, Tipping, & Watts, 1975). This provides insight into the potential synthesis routes for the compound .

Molecular Structure Analysis

The molecular structure of organosilanes, including trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, can be complex. The fluorinated side chains significantly affect the molecular geometry and electron distribution. Crystal structure analyses, such as those conducted by Wappelhorst et al. (2023), offer insights into the structurally defining interactions and how substituents like fluorine atoms influence the overall molecular architecture (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

Chemical reactions of fluorosilanes often involve interactions with "naked" fluoride ions, leading to various reaction products depending on the temperature and reagents involved. For example, Tyrra et al. (2005) explored how trimethyl(trifluoromethyl)silane reacts with naked fluoride to produce different fluorinated compounds through a sequence of reactions, illustrating the reactivity and potential for synthesis of complex fluorosilanes (Tyrra et al., 2005).

Physical Properties Analysis

The physical properties of fluorosilanes, including volatility and phase behavior, can be studied through measurements like saturated vapor pressures. Jiang et al. (2020) conducted such studies for similar fluorosilanes, providing data that can help understand the physical behavior of this compound under different conditions (Jiang et al., 2020).

Scientific Research Applications

  • Synthesis of Zwitterionic Spirocyclic λ5Si-Silicates : This chemical is used in the synthesis of new zwitterionic spirocyclic λ5Si-silicates with an SiX4C skeleton, providing insights into the structure and bonding of these compounds (Bertermann et al., 2003).

  • Biochip Applications : It is efficient for covalent immobilization of peptides possessing the COCHO function in biochip applications, aiding in the development of advanced biochips (Martin et al., 2005).

  • Creation of Reactive Hydroxyl-Terminated Monolayers : The compound is used in the covalent assembly of siloxane-based photopatternable monolayers, which results in the generation of reactive hydroxyl-terminated monolayers without affecting film quality (Zubkov et al., 2005).

  • Developing Hydrophobic and Superhydrophobic Materials : The in-situ treatment of silica nanoparticles with this silane results in materials with hydrophobic and superhydrophobic properties, useful in various applications (Zuev et al., 2015).

  • Photograftpolymerization : It serves as a silane coupling agent with a photosensitive group for photograftpolymerization, used in photografting of sodium styrenesulfonate on a glass surface (Kobayashi et al., 1992).

  • Improving Polymer Electrolytes : In poly(ethylene oxide)-based polymer electrolytes, functionalized SiO2, prepared using this silane, improves ionic conductivity, stability of the Li/polymer electrolyte interface, and mechanical properties (Liu et al., 2002).

  • Biocompatible Silicone Development : It contributes to the development of robust biocompatible silicone with high resistance to protein adsorption and bacterial adhesion, ideal for medical devices like contact lenses (Lin et al., 2011).

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane, also known as (1h,1h,2h,2h-perfluorooctyl)trimethoxysilane or Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorine-based polymer . Its primary targets are substrates such as glass and metal surfaces . The compound is used to modify these surfaces, enhancing their properties by lowering their surface energy .

Mode of Action

The compound interacts with its targets by forming a coating on the surface . This coating is enriched with CF3 groups, which significantly lowers the surface energy . As a result, the treated surfaces exhibit superhydrophobic properties, with a water contact angle above 150° .

Biochemical Pathways

For example, its anti-adhesive behavior can prevent the adhesion of polar and non-polar substances .

Pharmacokinetics

Its impact is more about the physical and chemical changes it induces on the surfaces it is applied to .

Result of Action

The primary result of the compound’s action is the creation of a superhydrophobic coating on the treated surfaces . This coating repels aqueous electrolyte solutions, thereby protecting metallic substrates from corrosion . It also enhances the insulation of glass wool and mineral wool .

Action Environment

The action of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane can be influenced by environmental factors. For instance, it is moisture-sensitive and incompatible with oxidizing agents . Therefore, it should be applied in a controlled environment to ensure its efficacy and stability . Furthermore, it shows very good weathering stability due to the carbon-fluorine bond .

properties

IUPAC Name

trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F13O3Si/c1-25-28(26-2,27-3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQYIDJXNYHKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2Si(OCH3)3, C11H13F13O3Si
Record name Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

195529-24-9
Record name Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80235136
Record name [2-(Perfluorohexyl)ethyl]trimethoxysilane
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Molecular Weight

468.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85857-16-5
Record name Tridecafluorooctyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85857-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Record name [2-(Perfluorohexyl)ethyl]trimethoxysilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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